tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate
Overview
Description
Tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate is an organic compound with the chemical formula C10H22N2O3. It is a carbamate derivative, often used in organic synthesis and various scientific research applications. The compound is known for its stability and versatility in chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of proteolysis targeting chimeras (protacs) . PROTACs are designed to bind to specific target proteins and an E3 ubiquitin ligase, leading to the degradation of the target proteins .
Mode of Action
Based on its structural similarity to other compounds used in protacs, it may function as a linker molecule, facilitating the interaction between the target protein and the e3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The compound may be involved in the ubiquitin-proteasome system, a crucial pathway for protein degradation . By facilitating the degradation of specific proteins, it could influence various biochemical pathways depending on the function of the target protein .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target proteins and their roles within the cell . By facilitating the degradation of these proteins, the compound could influence a variety of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-[2-(2-aminoethoxy)ethyl]-N-methylamine. The reaction is carried out in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through extraction and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the synthesis of bioconjugates for labeling and imaging studies.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and intermediates
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate: Similar structure but lacks the N-methyl group.
N-Boc-2,2’-(ethylenedioxy)diethylamine: Contains a similar carbamate structure but with different substituents.
2-(2-(2-aminoethoxy)ethoxy)ethanol: A related compound used as a molecular spacer in bioconjugation
Uniqueness
Tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate is unique due to its specific combination of tert-butyl and N-methyl groups, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring robust protecting groups and intermediates.
Properties
IUPAC Name |
tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12(4)6-8-14-7-5-11/h5-8,11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOJUCBTEYZBEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436857-02-2 | |
Record name | tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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